molecular formula C7H12ClF2NO2 B13063170 (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride

(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride

Cat. No.: B13063170
M. Wt: 215.62 g/mol
InChI Key: WKTNKTIODBOQSP-JEDNCBNOSA-N
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Description

(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Formation of Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This compound shares the pyrrolidine ring and fluorine substitution but differs in the functional group attached to the ring.

    ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate: Similar in structure but with a different stereochemistry and functional group.

Uniqueness

(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is unique due to its specific combination of the pyrrolidine ring, fluorine atoms, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.62 g/mol

IUPAC Name

3-[(2S)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H/t5-;/m0./s1

InChI Key

WKTNKTIODBOQSP-JEDNCBNOSA-N

Isomeric SMILES

C1[C@@H](NCC1(F)F)CCC(=O)O.Cl

Canonical SMILES

C1C(NCC1(F)F)CCC(=O)O.Cl

Origin of Product

United States

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